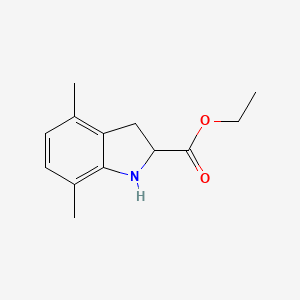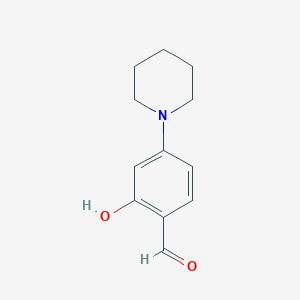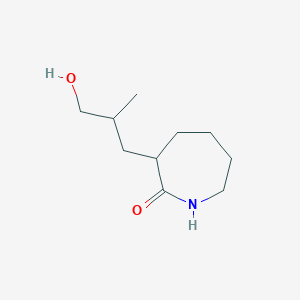
3-(3-Hydroxy-2-methylpropyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxy-2-methylpropyl)azepan-2-one is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-2-methylpropyl)azepan-2-one typically involves the reaction of azepan-2-one with 3-hydroxy-2-methylpropyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes purification steps such as crystallization and distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-2-methylpropyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of this compound .
Scientific Research Applications
3-(3-Hydroxy-2-methylpropyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-2-methylpropyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxypropyl)azepan-2-one
- 3-(2-Methylpropyl)azepan-2-one
- 3-(3-Hydroxy-2-ethylpropyl)azepan-2-one
Uniqueness
3-(3-Hydroxy-2-methylpropyl)azepan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl and methyl groups provide unique reactivity and interaction potential compared to similar compounds .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(3-hydroxy-2-methylpropyl)azepan-2-one |
InChI |
InChI=1S/C10H19NO2/c1-8(7-12)6-9-4-2-3-5-11-10(9)13/h8-9,12H,2-7H2,1H3,(H,11,13) |
InChI Key |
VWWJWKHZCWLAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCNC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL](/img/structure/B13181585.png)
![[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine](/img/structure/B13181586.png)
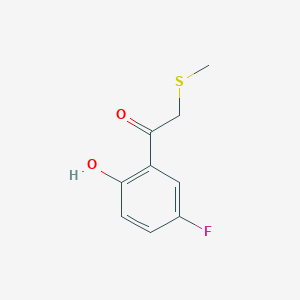
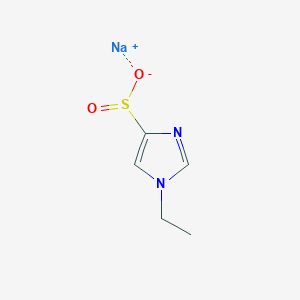
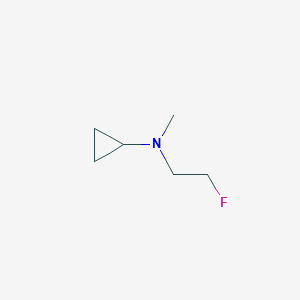
![N-[(Azetidin-2-yl)methyl]-N-methylpropanamide](/img/structure/B13181626.png)
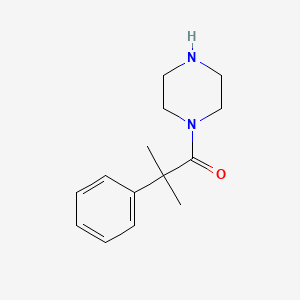
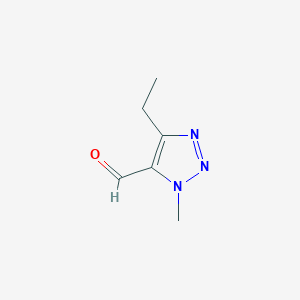
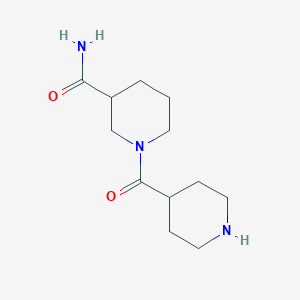
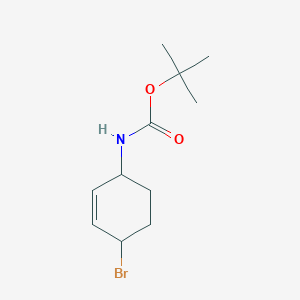
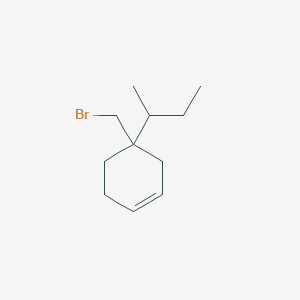
![2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B13181664.png)
